methyl 4-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate group, and a sulfamoyl linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-hydroxypiperidine, which can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.
Formation of the Sulfamoyl Intermediate: The next step involves the reaction of 4-hydroxypiperidine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This reaction is typically carried out in the presence of a base such as triethylamine.
Coupling with Benzoate Derivative: The final step involves the coupling of the sulfamoyl intermediate with a benzoate derivative, such as methyl 4-aminobenzoate, under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the benzoate moiety can be reduced to form an alcohol derivative.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Methyl 4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating bacterial infections or other diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A key intermediate in the synthesis of the target compound, known for its use in the synthesis of various pharmaceuticals.
Methyl 4-aminobenzoate: Another intermediate, commonly used in the synthesis of esters and other derivatives.
Sulfonyl Chloride Derivatives: Used in the formation of sulfamoyl intermediates, these compounds are important in the synthesis of sulfonamide-based drugs.
Uniqueness
Methyl 4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-29-21(26)16-4-8-19(9-5-16)30(27,28)22-17-6-2-15(3-7-17)14-20(25)23-12-10-18(24)11-13-23/h2-9,18,22,24H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMLQTGHDJVDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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